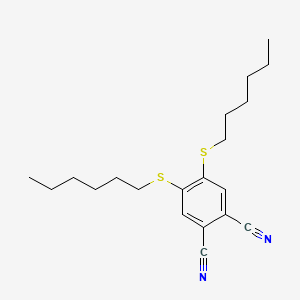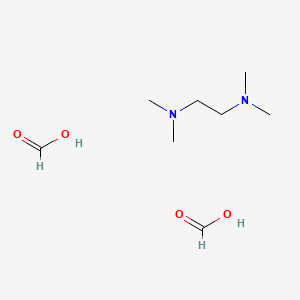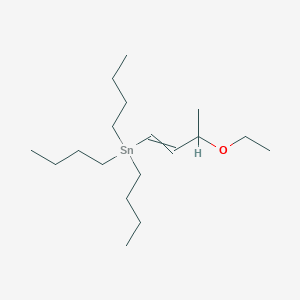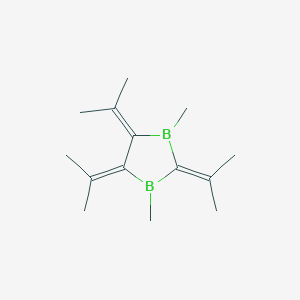![molecular formula C13H16 B14276215 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene CAS No. 137915-60-7](/img/structure/B14276215.png)
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-4-YN-1-YL)bicyclo[221]hepta-2,5-diene is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique structure, which includes a bicyclo[221]hepta-2,5-diene core with a hex-4-yn-1-yl substituent The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene derivatives to form the bicyclo[2.2.1]hepta-2,5-diene core . The hex-4-yn-1-yl substituent can be introduced through subsequent alkylation reactions using appropriate alkynyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale Diels-Alder reactions followed by alkylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts such as rhodium complexes are often employed to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, using reagents like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets through its reactive alkyne and diene moieties. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their function . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: Shares the bicyclo[2.2.1]hepta-2,5-diene core but lacks the hex-4-yn-1-yl substituent.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: A rhodium complex of norbornadiene used as a catalyst.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups instead of the alkyne substituent.
Uniqueness
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene is unique due to its combination of a strained bicyclic core and a reactive alkyne substituent. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
137915-60-7 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-hex-4-ynylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,4-6,10H2,1H3 |
InChI Key |
PFPUNAZWOLBSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCC1=CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


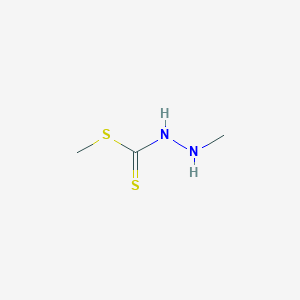
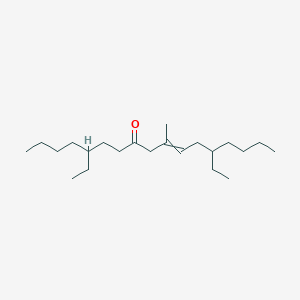
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
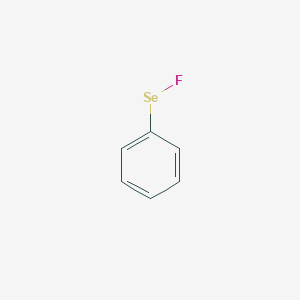
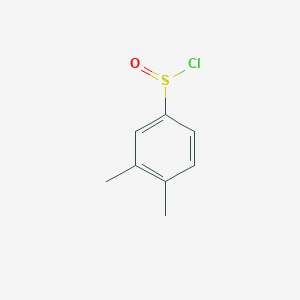
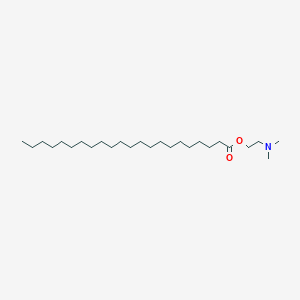
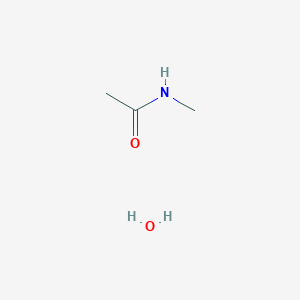

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
